molecular formula C13H9BrN2O2S2 B2730286 (3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 617698-19-8

(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B2730286
CAS RN: 617698-19-8
M. Wt: 369.25
InChI Key: SUGDYLSBSCUVMJ-KTKRTIGZSA-N
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Description

(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C13H9BrN2O2S2 and its molecular weight is 369.25. The purity is usually 95%.
BenchChem offers high-quality (3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one" involves cyclization reactions and characterizations through spectral data. For instance, Kamila et al. (2011) synthesized (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives by condensation reactions under microwave conditions, demonstrating the efficiency of microwave-assisted synthesis in producing thioxothiazolidinones with potential biological activities (Kamila, Ankati, & Biehl, 2011).

Biological Activities

These compounds have been evaluated for various biological activities, including cytotoxicity against cancer cell lines, antimicrobial properties, and potential use in treating neurological disorders. For example, Karalı et al. (2002) conducted a study on the cytotoxicity of 5-bromo-3-substituted-hydrazono-1H-2-indolinones, revealing their effects on breast cancer, lung cancer, and ovarian cancer cell lines, suggesting their potential as anticancer agents (Karalı, Terzioğlu, & Gürsoy, 2002).

Antimicrobial Applications

The antimicrobial potential of these compounds has also been explored. Başoğlu et al. (2012) synthesized linezolid-like molecules, including thiazolidinone derivatives, and evaluated their antimicrobial activities, particularly against antitubercular strains, demonstrating their potential in addressing antibiotic resistance (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Anticancer and Antitrypanosomal Activities

Recent studies have expanded on the anticancer and antitrypanosomal activities of thiazolidinone derivatives. Holota et al. (2019) synthesized a series of novel 3-phenylpropionic acid ethyl esters with a thiazolidinone core, showcasing significant trypanocidal activity against Trypanosoma species and anticancer activity across various human tumor cell lines, highlighting the diversity of potential therapeutic applications (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).

properties

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-2-16-8-4-3-6(14)5-7(8)9(12(16)18)10-11(17)15-13(19)20-10/h3-5H,2H2,1H3,(H,15,17,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGDYLSBSCUVMJ-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=S)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=S)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

CAS RN

617698-19-8
Record name (3Z)-5-BROMO-1-ETHYL-3-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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